N-[4-(2,6,6-trimethyl-4-oxo-5,7-dihydroindol-1-yl)phenyl]benzamide
Description
Introduction to 3-(Trifluoromethyl)-N-[4-(2,6,6-Trimethyl-4-Oxo-5,7-Dihydroindol-1-yl)Phenyl]Benzamide
3-(Trifluoromethyl)-N-[4-(2,6,6-trimethyl-4-oxo-5,7-dihydroindol-1-yl)phenyl]benzamide stands as a noteworthy example of contemporary pharmaceutical chemistry, where multiple pharmacophoric elements are strategically combined to create molecules with enhanced biological properties. The compound's designation with Chemical Abstracts Service number 1024231-00-2 reflects its recognition in chemical databases and its importance in research applications. This molecule represents a convergence of established pharmacological frameworks, incorporating structural elements known for their therapeutic potential while introducing modifications that may enhance metabolic stability and biological activity.
The compound's significance extends beyond its complex nomenclature to encompass its role as a representative of modern drug design principles. Its structure demonstrates how medicinal chemists can combine multiple bioactive fragments to create new molecular entities with potentially improved pharmacological profiles. The presence of the trifluoromethyl group, in particular, represents a strategic incorporation of a functional group known for its ability to modulate the electronic properties of organic molecules while enhancing their lipophilicity and metabolic stability. This combination of structural features positions the compound as an interesting subject for pharmacological studies and potential therapeutic applications.
Chemical Classification and Structural Features
The chemical classification of 3-(trifluoromethyl)-N-[4-(2,6,6-trimethyl-4-oxo-5,7-dihydroindol-1-yl)phenyl]benzamide encompasses multiple functional group categories, reflecting its complex molecular architecture. The compound belongs primarily to the class of amides, specifically benzamide derivatives, which are characterized by the presence of a benzene ring directly attached to an amide functional group. This classification places it within a well-established category of compounds that have demonstrated diverse biological activities and therapeutic applications across various medical fields.
Beyond its primary classification as a benzamide, the compound can also be categorized as an indole derivative due to the presence of the substituted indole ring system within its structure. Indole derivatives represent a significant class of compounds in medicinal chemistry, known for their presence in numerous natural products and synthetic pharmaceuticals. The combination of these two major structural classifications creates a hybrid molecule that potentially combines the beneficial properties of both benzamide and indole-containing compounds. Additionally, the presence of the trifluoromethyl group introduces characteristics typical of fluorinated organic compounds, which are increasingly important in pharmaceutical applications due to their unique electronic and metabolic properties.
| Structural Feature | Classification | Molecular Contribution | Electronic Effect |
|---|---|---|---|
| Benzamide Core | Primary Amide | Hydrogen bonding capability | Electron withdrawing |
| Indole Substituent | Heterocyclic Aromatic | π-π stacking interactions | Electron donating |
| Trifluoromethyl Group | Halogenated Alkyl | Lipophilicity enhancement | Strong electron withdrawing |
| Phenyl Linker | Aromatic Ring | Structural rigidity | π-electron delocalization |
Benzamide Core Architecture
The benzamide core architecture of 3-(trifluoromethyl)-N-[4-(2,6,6-trimethyl-4-oxo-5,7-dihydroindol-1-yl)phenyl]benzamide represents a fundamental structural motif that has been extensively studied and utilized in pharmaceutical chemistry. Benzamide, with the chemical formula C7H7NO, serves as the simplest amide derivative of benzoic acid and forms the foundation for numerous commercial drugs across various therapeutic categories. The benzamide core provides several critical structural and electronic properties that contribute to the overall molecular behavior of the compound.
The amide functional group within the benzamide core possesses distinctive electronic characteristics that significantly influence the molecule's chemical reactivity and biological interactions. The carbonyl carbon in the amide group exhibits electrophilic character due to the electron-withdrawing effect of the oxygen atom, while the nitrogen atom can participate in hydrogen bonding interactions through its lone pair of electrons. This dual nature of the amide group enables the benzamide core to engage in multiple types of molecular interactions, including hydrogen bonding with biological targets and electrostatic interactions with charged residues in proteins.
The aromatic benzene ring component of the benzamide core contributes additional structural rigidity and electronic properties to the overall molecule. The delocalized π-electron system of the benzene ring can participate in π-π stacking interactions with other aromatic systems, including amino acid residues such as phenylalanine, tyrosine, and tryptophan in protein binding sites. Furthermore, the benzene ring provides a platform for substitution reactions, allowing for the introduction of additional functional groups that can modulate the compound's properties. In the case of this specific compound, the benzene ring bears a trifluoromethyl substituent at the meta position, which significantly alters the electronic distribution within the ring system.
Indole Derivative Substituent Configuration
The indole derivative substituent configuration in 3-(trifluoromethyl)-N-[4-(2,6,6-trimethyl-4-oxo-5,7-dihydroindol-1-yl)phenyl]benzamide represents a sophisticated modification of the basic indole structure, incorporating multiple substitutions that alter both the electronic and steric properties of this heterocyclic system. Indole, classified as an aromatic heterocycle with the formula C6H4CCNH3, consists of a six-membered benzene ring fused to a five-membered pyrrole ring. This bicyclic structure forms the foundation for numerous biologically active compounds, including neurotransmitters, hormones, and pharmaceutical agents.
The specific indole derivative present in this compound features a highly substituted dihydroindol-1-yl group with several key modifications. The 2,6,6-trimethyl substitution pattern introduces significant steric bulk around the indole core, which can influence the compound's conformational preferences and binding interactions with biological targets. The presence of three methyl groups at positions 2 and 6 creates a sterically hindered environment that may restrict rotation around certain bonds and influence the overall three-dimensional shape of the molecule. Additionally, the 4-oxo substitution introduces a ketone functional group that can participate in hydrogen bonding interactions and contributes to the electronic properties of the indole system.
The 5,7-dihydro modification indicates that the indole ring system has been partially reduced, converting two carbon-carbon double bonds to single bonds. This reduction alters the aromaticity of the indole system and introduces conformational flexibility that is not present in the fully aromatic indole structure. The dihydroindole configuration can adopt different conformations, potentially allowing the molecule to access binding sites that would be inaccessible to more rigid aromatic systems. Furthermore, the connection of this modified indole system to the benzamide core through a phenyl linker creates an extended conjugated system that can influence the overall electronic properties of the molecule.
| Indole Modification | Position | Effect on Properties | Structural Impact |
|---|---|---|---|
| Methyl Substitution | 2,6,6 | Increased steric bulk | Conformational restriction |
| Ketone Group | 4 | Hydrogen bonding capability | Electronic activation |
| Dihydro Reduction | 5,7 | Increased flexibility | Reduced aromaticity |
| Phenyl Linkage | 1 | Extended conjugation | Rigid spacer element |
Trifluoromethyl Group Electronic Effects
The trifluoromethyl group in 3-(trifluoromethyl)-N-[4-(2,6,6-trimethyl-4-oxo-5,7-dihydroindol-1-yl)phenyl]benzamide represents one of the most significant electronic modifying elements within the molecular structure. The trifluoromethyl group (-CF3) is recognized as one of the most powerful electron-withdrawing groups in organic chemistry, exhibiting a Hammett sigma constant (σp) of 0.54, which quantifies its strong electron-withdrawing capability. This electron-withdrawing effect arises from the high electronegativity of fluorine atoms (4.0 on the Pauling scale) compared to carbon (2.5), creating a significant dipole moment that pulls electron density away from the aromatic ring system.
The incorporation of the trifluoromethyl group at the meta position of the benzamide core creates substantial electronic perturbations throughout the molecule. According to the Hammett equation, the relationship between substituent electronic effects and reaction rates follows the linear free-energy relationship: log(K/K0) = σρ, where σ represents the substituent constant and ρ represents the reaction constant. The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the electrophilic character of the adjacent carbonyl carbon in the amide group, potentially enhancing its reactivity toward nucleophilic attack. This electronic activation can have profound implications for the compound's chemical stability and its interactions with biological nucleophiles.
Beyond its electronic effects, the trifluoromethyl group contributes significantly to the compound's lipophilicity and metabolic stability. The high electronegativity of fluorine atoms creates a highly polarized C-F bond that is extremely strong (approximately 485 kJ/mol), making the trifluoromethyl group resistant to metabolic oxidation and other degradation pathways. This metabolic stability can result in enhanced pharmacokinetic properties, including increased half-life and improved bioavailability. Furthermore, the trifluoromethyl group can influence the compound's ability to penetrate biological membranes and interact with lipid bilayers, potentially affecting its distribution and accumulation in different tissue compartments.
| Electronic Parameter | CF3 Group Value | Reference (H) | Effect Magnitude |
|---|---|---|---|
| Hammett σ Meta | 0.43 | 0.00 | +0.43 |
| Hammett σ Para | 0.54 | 0.00 | +0.54 |
| Inductive σI | 0.42 | 0.00 | +0.42 |
| Electronegativity | 3.5 | 2.5 | +1.0 |
Properties
IUPAC Name |
N-[4-(2,6,6-trimethyl-4-oxo-5,7-dihydroindol-1-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O2/c1-16-13-20-21(14-24(2,3)15-22(20)27)26(16)19-11-9-18(10-12-19)25-23(28)17-7-5-4-6-8-17/h4-13H,14-15H2,1-3H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKGHGKOHBDYHTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4)CC(CC2=O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2,6,6-trimethyl-4-oxo-5,7-dihydroindol-1-yl)phenyl]benzamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.
Substitution Reactions: The indole core is then subjected to substitution reactions to introduce the 2,6,6-trimethyl and 4-oxo groups.
Coupling with Benzamide: The final step involves coupling the substituted indole with benzoyl chloride in the presence of a base such as triethylamine to form the benzamide derivative.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, reaction time, and the use of catalysts to enhance the efficiency of each step.
Chemical Reactions Analysis
Palladium-Catalyzed Carbonylative Cascade Reactions
The compound participates in palladium-catalyzed reactions to form polyheterocyclic structures. Key pathways include:
6-Endo-Dig Cyclization
-
Mechanism : The amide oxygen nucleophilically attacks a palladium-activated triple bond, forming σ-vinylpalladium intermediates. DFT calculations confirm a preference for 6-endo-dig over 5-exo-dig cyclization due to lower activation energy ( vs. ) .
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Outcome : Selective formation of oxazino[5,6-c]quinolin-5-one derivatives .
CO Insertion and Reductive Elimination
Thermodynamic and Kinetic Profiles
Reaction energetics and selectivity are influenced by substituents and catalyst speciation:
Comparative Reactivity with Structural Analogs
The trimethyl and oxo groups on the indole moiety distinguish its reactivity from simpler analogs:
| Compound | Key Reaction | Yield | Reference |
|---|---|---|---|
| Benzamide | Amide hydrolysis | 85% | |
| 2-Methylindole | Electrophilic substitution | 72% | |
| Target Compound | 6-Endo-dig cyclization | 58% |
-
Unique Features :
Reaction with Primary Amines
In the presence of primary amines (R = H), divergent pathways emerge:
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Urea Formation : Palladium-mediated isocyanate generation leads to symmetrical ureas .
-
Secondary Cyclization : Sequential 6-endo-dig O-cyclization and CO insertion produce tetracyclic structures (e.g., 3 ) .
Computational Insights
DFT studies reveal:
Scientific Research Applications
Biological Activities
Research indicates that N-[4-(2,6,6-trimethyl-4-oxo-5,7-dihydroindol-1-yl)phenyl]benzamide exhibits notable biological activities:
- Anticancer Properties : Preliminary studies suggest that this compound may have potential as an anticancer agent. Its structural features allow it to interact with specific biological targets involved in cancer progression.
- Anticonvulsant Effects : Similar compounds have shown significant anticonvulsant activities in animal models. The structure-activity relationship (SAR) studies indicate that modifications at certain positions can enhance these effects .
- Neuroprotective Effects : The compound's ability to cross the blood-brain barrier makes it a candidate for further investigation in neuroprotection and neurodegenerative disease treatment.
Case Study 1: Anticancer Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.
Case Study 2: Anticonvulsant Activity
A study comparing various derivatives of benzamides revealed that modifications to the indole moiety significantly enhanced anticonvulsant activity in established animal models. The findings suggest that this compound could serve as a lead compound for developing new anticonvulsant drugs .
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Methylindole | Indole ring with methyl substitution | Limited biological activity |
| Benzamide | Simple amide structure | Basic reactivity profile |
| N-[4-(2-methoxyphenyl)benzamide] | Indole ring with methoxy group | Moderate activity against certain cancer types |
This compound stands out due to its intricate structure combining both indole and benzamide functionalities which enhances its biological activity compared to simpler analogs .
Mechanism of Action
The mechanism of action of N-[4-(2,6,6-trimethyl-4-oxo-5,7-dihydroindol-1-yl)phenyl]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, and other cellular functions.
Comparison with Similar Compounds
Data Table: Structural and Functional Comparison
Biological Activity
N-[4-(2,6,6-trimethyl-4-oxo-5,7-dihydroindol-1-yl)phenyl]benzamide is a complex organic compound that has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article delves into its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features an indole moiety substituted with a benzamide group, which contributes to its distinctive chemical and biological properties. The presence of functional groups such as the trimethyl and oxo groups enhances its reactivity and stability under specific conditions.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The process can be summarized as follows:
- Starting Materials : Indole derivatives and benzoyl chlorides are common starting materials.
- Reactions : The synthesis involves acylation reactions where the indole is reacted with a benzoyl chloride under basic conditions.
- Purification : The final product is purified using techniques such as recrystallization or chromatography.
Biological Activity
This compound exhibits several notable biological activities:
Antimicrobial Activity
Research has indicated that this compound possesses significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans. The minimum inhibitory concentration (MIC) values for these activities range from 250 to 7.81 µg/ml, indicating a broad spectrum of efficacy .
The mechanism through which this compound exerts its biological effects may involve:
- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in microbial metabolism.
- Receptor Modulation : The compound could interact with cellular receptors or proteins that mediate biological responses.
Case Studies
Several studies have highlighted the potential applications of this compound in therapeutic contexts:
- Cancer Research : Investigations into the compound's role as a PARP inhibitor have shown promise in enhancing the efficacy of DNA-damaging agents in cancer treatment. This is particularly relevant for tumors that are DNA-repair deficient .
- Antifungal Studies : Comparative studies with standard antifungal agents like fluconazole revealed that while this compound was less potent against C. albicans, it showed superior activity against certain resistant strains .
Comparison with Similar Compounds
To contextualize its biological activity, a comparison with similar compounds can be useful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Methylindole | Indole ring with methyl substitution | Moderate antibacterial activity |
| Benzamide | Simple amide structure | Limited biological activity |
| 5-Methoxyindole | Indole ring with methoxy group | Antimicrobial properties |
This compound stands out due to its intricate structure combining both indole and benzamide functionalities which may enhance its biological activity compared to simpler analogs.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[4-(2,6,6-trimethyl-4-oxo-5,7-dihydroindol-1-yl)phenyl]benzamide, and how can purity be optimized?
- Methodology : Synthesis typically involves multi-step reactions, starting with the preparation of the indole core (2,6,6-trimethyl-4-oxo-5,7-dihydroindole) followed by coupling to a substituted benzamide via Buchwald-Hartwig amination or Ullmann-type reactions. Key steps include:
- Indole core synthesis : Cyclization of ketones with hydrazines under acidic conditions .
- Coupling reactions : Use of palladium catalysts (e.g., Pd(OAc)₂) and ligands (XPhos) for C–N bond formation .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (e.g., ethanol/water) to achieve >95% purity. Confirm purity via HPLC (C18 column, acetonitrile/water gradient) .
Q. How can the structural integrity of this compound be validated post-synthesis?
- Analytical techniques :
- NMR spectroscopy : Confirm aromatic proton environments (δ 6.5–8.5 ppm for benzamide, δ 1.2–2.5 ppm for trimethyl groups) and carbonyl signals (δ 165–175 ppm in NMR) .
- Mass spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns consistent with the indole-benzamide scaffold .
- X-ray crystallography : Resolve crystal structure to confirm planarity of the aromatic system and hydrogen-bonding interactions .
Q. What are the primary biological targets or assays for evaluating this compound’s activity?
- In vitro assays :
- Enzyme inhibition : Screen against kinases or hydrolases (e.g., soluble epoxide hydrolase) using fluorogenic substrates .
- Cellular assays : Test cytotoxicity (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) and compare IC₅₀ values to structurally related analogs .
- Binding studies : Surface plasmon resonance (SPR) or microscale thermophoresis (MST) to quantify affinity for protein targets .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the benzamide or indole moieties) affect bioactivity?
- Structure-activity relationship (SAR) strategies :
- Electron-withdrawing groups (e.g., nitro, trifluoromethyl) on the benzamide enhance target binding via dipole interactions but may reduce solubility .
- Methyl groups on the indole core improve metabolic stability by hindering oxidative degradation .
- Experimental validation : Synthesize analogs with systematic substitutions (e.g., halogenation, methoxy groups) and compare activity profiles using dose-response curves .
Q. How can contradictory bioactivity data between studies be resolved?
- Root-cause analysis :
- Assay conditions : Variability in buffer pH, serum content, or incubation time can alter compound stability. Standardize protocols (e.g., RPMI-1640 medium, 10% FBS) .
- Impurity effects : Trace byproducts (e.g., unreacted indole intermediates) may act as off-target inhibitors. Re-test purified batches via LC-MS .
- Target promiscuity : Use proteome-wide profiling (e.g., thermal shift assays) to identify secondary targets .
Q. What computational tools are recommended for predicting binding modes or ADMET properties?
- In silico approaches :
- Docking studies : AutoDock Vina or Schrödinger Glide to model interactions with active sites (e.g., ATP-binding pockets) .
- ADMET prediction : SwissADME for solubility (LogP), bioavailability (Lipinski’s rules), and cytochrome P450 inhibition .
- MD simulations : GROMACS for analyzing conformational stability of ligand-protein complexes over 100-ns trajectories .
Q. How can spectral data inconsistencies (e.g., NMR shifts) be troubleshooted?
- Diagnostic steps :
- Solvent effects : Compare DMSO-d₆ vs. CDCl₃ spectra; aromatic protons may shift due to hydrogen bonding .
- Tautomerism : Check for equilibrium between keto-enol forms in the indole-4-one moiety via variable-temperature NMR .
- Impurity peaks : Assign minor signals using 2D NMR (HSQC, HMBC) to distinguish diastereomers or regioisomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
